molecular formula C10H10N2O5 B1493258 (E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid CAS No. 2023091-52-1

(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid

Cat. No. B1493258
CAS RN: 2023091-52-1
M. Wt: 238.2 g/mol
InChI Key: CVQNPXQWFFNBGO-OWOJBTEDSA-N
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Description

(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid, also known as 4-oxo-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)but-2-enoic acid or DHPA, is an organic acid composed of two cyclic rings, a four-carbon backbone, and two oxygen atoms. DHPA is a member of the pyrrole family of compounds and has been studied for its potential applications in biochemistry, pharmacology, and medicine.

Scientific Research Applications

Chemical Structure and Properties

The molecule, identified by its systematic name, presents structural intricacies, featuring planar configurations and intramolecular hydrogen bonds that contribute to its chemical behavior. The specific geometry and bonding patterns within its structure, as detailed by Lo and Ng (2009), highlight the significance of molecular interactions in defining the properties of such compounds. The research underscores the importance of these structural features in understanding the chemical and potentially biological activities of complex organic molecules (Lo & Ng, 2009).

Synthesis and Derivative Compounds

Compounds structurally related to the molecule have been utilized as key starting materials in the synthesis of various heterocyclic and spiro compounds, reflecting the molecule's versatility in chemical synthesis. For instance, Rizk (2012) explored its utility in forming imidazolo[2,1-b]thiadiazole derivatives, leading to a range of heterocyclic compounds. This showcases the potential of such molecules in advancing synthetic chemistry and contributing to the development of new materials and potentially active pharmaceutical ingredients (Rizk, 2012).

Biochemical Relevance

The 2-oxo acid dehydrogenase complexes, which are fundamental in cellular metabolism and energy production, involve molecules similar to (E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid as key components. Yeaman (1989) highlighted their critical role in metabolic pathways and the regulation of these complexes by various physiological factors, suggesting the potential biochemical significance of compounds structurally related to the molecule (Yeaman, 1989).

Applications in Material Science and Spectroscopy

Compounds with structural similarities have found utility in material science and spectroscopy. For example, the research by Zayed, El-desawy, and Eladly (2019) into N-maleanilinic acid derivatives demonstrated their potential in studying interactions with DNA and evaluating cytotoxicity against carcinoma cells, indicating the potential application of such molecules in biomedical research and therapeutic development (Zayed, El-desawy, & Eladly, 2019).

properties

IUPAC Name

(E)-4-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-7(1-2-8(14)15)12-3-5-6(4-12)10(17)11-9(5)16/h1-2,5-6H,3-4H2,(H,14,15)(H,11,16,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNPXQWFFNBGO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)C=CC(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(CN1C(=O)/C=C/C(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Reactant of Route 3
(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid

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